molecular formula C11H17F3N2O3 B1450175 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate CAS No. 1914148-54-1

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

Cat. No. B1450175
M. Wt: 282.26 g/mol
InChI Key: UNPHVIAXUMVJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a chemical compound that falls under the category of 5-substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one compounds . These compounds have been reported to inhibit the activity of geranylgeranyltransferase I .


Synthesis Analysis

The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate involves various chemical reactions. The patents provide a detailed description of the synthesis process, including the use of different groups such as C3-C4-cycloalkyl, Cs-Cs-cycloalkyl, C4-C6-cycloalkenyl, Cs-Ce-cycloalkyloxymeans, and 4- to 7-membered heterocycloalkyl .


Molecular Structure Analysis

The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is complex, with various groups attached to the core structure . The structure includes a spiro[5.5]undecan-2-one core, with various substituents attached to it .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the formation of intermediate compounds .

Scientific Research Applications

  • Dengue Virus Inhibition

    • Application : In a study, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were designed and tested for their inhibitory activity against dengue virus type 2 (DENV2) .
    • Results : The newly designed derivatives showed inhibitory activity against DENV2 .
  • METTL3 Inhibition

    • Application : 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives were synthesized and tested as potential inhibitors of METTL3 .
    • Results : The newly synthesized inhibitors displayed mixed results; nonetheless, all of them had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Future Directions

The future directions for the research and development of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases with uncontrolled cell proliferation, including cancer .

properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPHVIAXUMVJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 2
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 3
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 4
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 5
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
Reactant of Route 6
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

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